molecular formula C7H8ClFN2O2 B2520502 2-Fluoro-3-nitrobenzylamine hydrochloride CAS No. 1214334-34-5

2-Fluoro-3-nitrobenzylamine hydrochloride

Cat. No.: B2520502
CAS No.: 1214334-34-5
M. Wt: 206.6
InChI Key: YBQQHXCGIYAYQX-UHFFFAOYSA-N
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Description

Contextualizing Substituted Benzylamines in Organic Synthesis

Substituted benzylamines are versatile intermediates in organic synthesis. The benzylamine (B48309) moiety itself is a key structural motif in many biologically active compounds and serves as a precursor to a variety of other functional groups. The presence of substituents on the aromatic ring significantly influences the reactivity and physical properties of the molecule, allowing for fine-tuning of its chemical behavior. These compounds can participate in a range of chemical transformations, including N-alkylation, acylation, and condensation reactions, making them invaluable tools for the synthetic chemist.

Significance of Fluorine and Nitro Groups in Aromatic Systems for Reactivity and Research

The introduction of fluorine and nitro groups onto an aromatic ring imparts distinct and powerful electronic effects that can be harnessed for synthetic advantage. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity of nearby protons and the reactivity of the aromatic ring. sigmaaldrich.comossila.com The presence of fluorine can also enhance the metabolic stability and lipophilicity of a molecule, properties that are highly desirable in medicinal chemistry. sigmaaldrich.com

The nitro group is also a potent electron-withdrawing group, both through inductive and resonance effects. Its presence deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. Furthermore, the nitro group is a versatile functional handle that can be readily reduced to an amino group, providing a pathway for further molecular elaboration. The strategic placement of both a fluorine atom and a nitro group on a benzylamine scaffold, as in 2-Fluoro-3-nitrobenzylamine, creates a molecule with a unique and exploitable reactivity profile.

Overview of 2-Fluoro-3-nitrobenzylamine Hydrochloride's Position in Chemical Building Block Libraries

This compound is a specialized chemical building block, the value of which is derived from the specific arrangement of its functional groups. While extensive research dedicated solely to this compound is not widely available in public literature, its presence in the catalogs of chemical suppliers suggests its utility in targeted synthetic applications. echemi.comechemi.com As a hydrochloride salt, the compound offers enhanced stability and solubility in certain solvents compared to its free base form.

The unique substitution pattern of a fluorine atom and a nitro group ortho and meta to the aminomethyl group, respectively, allows for regioselective transformations. This positions this compound as a valuable starting material for the synthesis of complex heterocyclic systems and other intricately substituted aromatic compounds. Its utility is likely found in proprietary research and development, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is critical.

Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, the following table presents physicochemical properties of the structurally related compound, 3-Nitrobenzylamine hydrochloride, to provide some context. sigmaaldrich.com

PropertyValue
Molecular Formula C₇H₉ClN₂O₂
Molecular Weight 188.61 g/mol
Appearance Solid
Melting Point 229-231 °C (lit.)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluoro-3-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2.ClH/c8-7-5(4-9)2-1-3-6(7)10(11)12;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQQHXCGIYAYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Fluoro 3 Nitrobenzylamine Hydrochloride

Precursor Synthesis and Intermediate Derivativatization for Target Compound Formation

The formation of 2-Fluoro-3-nitrobenzylamine hydrochloride is not typically achieved through a single step but rather relies on the synthesis and modification of key precursors. The core challenge lies in establishing the 1-fluoro-2-nitro-3-(aminomethyl)benzene substitution pattern.

The synthesis typically begins with the construction of a stable intermediate that contains the essential fluoro and nitro groups on the benzene (B151609) ring. A common precursor is 2-fluoro-3-nitrotoluene (B1317587), which can then be functionalized at the methyl group to form the benzylamine (B48309).

One documented pathway to a related key intermediate, 2-fluoro-3-nitrobenzoic acid, starts from o-methylphenol. This process involves:

Nitration: o-methylphenol is nitrated to selectively generate 2-methyl-6-nitrophenol.

Chlorination: The hydroxyl group is replaced with chlorine to yield 2-chloro-3-nitrotoluene.

Fluorination: A halogen exchange reaction (halex reaction) is performed to replace the chlorine atom with fluorine, producing 2-fluoro-3-nitrotoluene. wipo.int

Oxidation: The methyl group of 2-fluoro-3-nitrotoluene is then oxidized to a carboxylic acid, yielding 2-fluoro-3-nitrobenzoic acid. wipo.intchemicalbook.com

This 2-fluoro-3-nitrobenzoic acid can serve as a versatile intermediate. It can be converted to the corresponding amide, which is then reduced to the target benzylamine. Alternatively, 2-fluoro-3-nitrotoluene itself can be halogenated at the methyl group to form 2-fluoro-3-nitrobenzyl halide, a direct precursor for amination.

The conversion of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines. In the context of synthesizing a related compound, phenylamine, from nitrobenzene (B124822), a classic method involves reduction using a metal in an acidic medium. chemguide.co.uk This general approach is widely applicable.

Common reagents and methods for the reduction of aromatic nitro compounds include:

Metal/Acid Systems: A mixture of tin (Sn) and concentrated hydrochloric acid (HCl) is a traditional and effective method. chemguide.co.uk Iron (Fe) in an acidic medium is also widely used on industrial scales. wikipedia.org

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org This is often a cleaner and more efficient method.

Transfer Hydrogenation: In this variation, a source other than H₂ gas is used to provide hydrogen. Hydrazine (B178648) or formic acid in the presence of a catalyst can be used. thieme-connect.de

The final step in the formation of the hydrochloride salt involves treating the synthesized 2-fluoro-3-nitrobenzylamine with hydrochloric acid. Under the acidic conditions used in some reduction methods (like Sn/HCl), the resulting amine is directly protonated to form the ammonium (B1175870) salt. chemguide.co.uk

The introduction of nitro and halogen groups onto an aromatic ring is typically achieved through electrophilic aromatic substitution. youtube.com

Nitration is generally performed by treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). byjus.compharmaguideline.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring. byjus.comaakash.ac.in The temperature of the reaction is often controlled (e.g., below 50-60°C) to prevent multiple nitrations. chemguide.co.ukpharmaguideline.com

Halogenation , specifically fluorination, can be more complex. Direct fluorination is often too reactive. Therefore, indirect methods are common. One such method is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. A more common industrial approach, as seen in the precursor synthesis, is nucleophilic aromatic substitution, where a different halogen (like chlorine) is displaced by a fluoride (B91410) ion, often using a fluoride salt like potassium fluoride (KF). wipo.int

Direct Synthetic Routes to this compound

While a truly direct, one-pot synthesis from simple precursors is unlikely, more streamlined routes from advanced intermediates can be devised. A plausible "direct" route would start from 2-fluoro-3-nitrobenzaldehyde (B1313130). This intermediate could undergo reductive amination. In this process, the aldehyde reacts with ammonia (B1221849) to form an imine, which is then reduced in situ to the corresponding benzylamine. The reduction can be achieved using various reducing agents, including sodium borohydride (B1222165) or catalytic hydrogenation.

Another direct approach involves the amination of a 2-fluoro-3-nitrobenzyl halide (e.g., the bromide or chloride). This substrate can react with ammonia or a protected form of ammonia, via nucleophilic substitution, to directly install the amine group. The subsequent treatment with HCl would yield the final hydrochloride salt.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of byproducts. Key parameters that are typically adjusted include temperature, reaction time, choice of catalyst, and the stoichiometry of reagents. researchgate.netresearchgate.net

For the critical nitro group reduction step, selectivity is important to avoid affecting the fluorine atom or other reducible groups. The choice of reducing agent and catalyst can significantly impact the outcome. For instance, catalytic hydrogenation can sometimes lead to dehalogenation, so conditions must be carefully selected.

The following table illustrates a conceptual optimization for the synthesis of a secondary amine, demonstrating how changing parameters like the base can affect yield and selectivity. A similar process would be applied to the synthesis of the target compound.

EntryBase UsedSolventYield of Secondary Amine (%)Yield of Tertiary Amine (%)
1Cesium Carbonate (Cs₂CO₃)DMF925
2Potassium Carbonate (K₂CO₃)DMF6530
3Sodium Carbonate (Na₂CO₃)DMF4055
4Potassium Phosphate (K₃PO₄)DMF7520

This table is based on data for a related N-alkylation reaction and serves as an example of an optimization process. researchgate.net

The choice of solvent is a critical factor that influences reaction rates, selectivity, and the solubility of reagents and intermediates. In the synthesis of this compound, different steps benefit from different solvent properties.

Nitration and Halogenation: Electrophilic aromatic substitution reactions are often carried out in strong, concentrated acids which act as both the solvent and catalyst. chemguide.co.uk In other cases, non-reactive, polar aprotic solvents may be used.

Nucleophilic Substitution: Reactions like the conversion of a benzyl (B1604629) halide to a benzylamine often employ polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net These solvents can solvate the cations while leaving the nucleophile (ammonia) relatively free, accelerating the reaction.

Reduction Reactions: The solvent for catalytic hydrogenation must be inert to the reaction conditions. Alcohols like ethanol (B145695) or methanol, or esters like ethyl acetate, are common choices. The solvent's ability to dissolve the substrate and facilitate its interaction with the solid catalyst is key.

The following table shows the effect of different solvents on the yield of a secondary amine in a representative N-alkylation reaction, highlighting the significant impact of the solvent choice.

EntrySolventBaseYield of Secondary Amine (%)
1DMFCs₂CO₃92
2DioxaneCs₂CO₃88
3AcetonitrileCs₂CO₃85
4DMSOCs₂CO₃55

This table is based on data for a related N-alkylation reaction and demonstrates the influence of the solvent on reaction outcomes. researchgate.net

Catalytic Systems for Specific Transformations

The conversion of a nitroaromatic precursor, such as 2-fluoro-3-nitrobenzaldehyde or 2-fluoro-3-nitrotoluene, into 2-fluoro-3-nitrobenzylamine is most commonly achieved via catalytic hydrogenation. The choice of catalyst is critical to ensure high chemoselectivity, primarily involving the reduction of the nitro group while preserving the fluorine substituent and the benzyl functionality. researchgate.net

A variety of heterogeneous catalysts are effective for the reduction of aromatic nitro groups. wikipedia.org These include precious metal catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and rhodium on carbon (Rh/C), as well as non-noble metal catalysts like Raney nickel. wikipedia.orgacs.org For substrates containing sensitive functional groups, catalyst selection is paramount. In the case of halo-nitro aromatic compounds, a significant side reaction is hydrodehalogenation, where the halogen substituent is reductively cleaved. google.com

Catalytic systems for the reduction of nitroarenes often employ hydrogen gas (H₂) as the reductant. acsgcipr.org Alternatively, transfer hydrogenation provides a safer, often more selective, method that avoids the use of high-pressure gaseous hydrogen. acsgcipr.org Common hydrogen donors for transfer hydrogenation include hydrazine (N₂H₄), formic acid (HCOOH), and sodium borohydride (NaBH₄). researchgate.net The selectivity of these systems can be influenced by the catalyst support and the presence of additives.

Below is a table summarizing catalytic systems commonly used for nitro group reduction, which are applicable to the synthesis of fluorinated benzylamines.

Catalyst SystemReductantTypical Application/Selectivity
Palladium on Carbon (Pd/C) H₂, HCOOH, N₂H₄Widely used for nitro reduction; risk of hydrodehalogenation. researchgate.netwikipedia.org
Platinum(IV) Oxide (PtO₂) H₂Effective for aromatic nitro groups, often under milder conditions. wikipedia.org
Raney Nickel H₂Cost-effective catalyst, but may require higher temperatures and pressures. wikipedia.org
Iron (Fe) in Acid StoichiometricClassical method; poor atom economy and generates significant waste. wikipedia.orgrsc.org
Sodium Sulfide (Na₂S) StoichiometricCan offer selectivity in polynitro compounds (Zinin reduction). unimi.it
Rhodium on Carbon (Rh/C) H₂, N₂H₄Highly active catalyst, can be used for selective reductions. acs.org

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that significantly influence the kinetics of catalytic hydrogenations. According to the Arrhenius equation, the reaction rate constant increases exponentially with temperature. However, higher temperatures can also promote undesirable side reactions, such as hydrodehalogenation or the formation of tarry by-products. Therefore, an optimal temperature must be determined to maximize the yield of the desired product. For instance, in the reduction of nitrobenzene to aniline (B41778) using hydrazine hydrate (B1144303), the maximum yield was achieved at 150°C; higher temperatures led to a decrease in yield.

Pressure primarily affects reactions involving gaseous reactants, such as hydrogen. Increasing the partial pressure of hydrogen generally increases its concentration on the catalyst surface, which in turn accelerates the reaction rate. This can lead to shorter reaction times and potentially allow for lower operating temperatures. Studies on the reduction of aromatic nitro compounds with hydrazine hydrate have shown that increasing nitrogen pressure up to 2.0 MPa enhances the product yield significantly. Conversely, excessively high pressures might not provide additional benefits and could increase the risk of side reactions and equipment costs.

The interplay between temperature and pressure is crucial for process optimization. A study on the oxygen reduction reaction, for example, demonstrated a 150-fold kinetic improvement by increasing the temperature to 200°C under a pressure of 3.4 MPa. nih.gov This synergistic effect underscores the importance of carefully controlling both parameters to enhance reaction efficiency and selectivity in the synthesis of compounds like 2-fluoro-3-nitrobenzylamine.

ParameterInfluence on Reaction KineticsPotential Drawbacks of Excess
Temperature Increases reaction rate by providing higher activation energy.Promotes side reactions (e.g., dehalogenation), decomposition of products.
Pressure (H₂) Increases concentration of dissolved hydrogen, accelerating the rate.Can increase hydrodehalogenation; requires specialized equipment. acsgcipr.org

Green Chemistry Principles in the Synthesis of Substituted Benzylamines

The application of green chemistry principles to the synthesis of substituted benzylamines aims to reduce the environmental impact of chemical processes. This involves designing reactions that are more efficient, use less hazardous materials, and generate minimal waste.

Atom Economy and Waste Reduction Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting reactants into the final product. jocpr.com Catalytic hydrogenation is an excellent example of a high atom economy reaction for the synthesis of amines from nitro compounds. In the ideal reduction of a nitro group using H₂, the only byproduct is water.

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For example, in the reduction of 2-fluoro-3-nitrobenzaldehyde to 2-fluoro-3-aminobenzyl alcohol using H₂, the atom economy is very high. In contrast, classical stoichiometric reductions, such as the Béchamp reduction using iron and hydrochloric acid, have very poor atom economy, generating large quantities of iron oxide sludge and saline wastewater. acsgcipr.orgunimi.it Choosing catalytic pathways over stoichiometric ones is a primary strategy for waste reduction. acsgcipr.org

Sustainable Reagent and Solvent Selection

The choice of reagents and solvents has a significant impact on the sustainability of a synthesis. For reductive amination processes, many traditional protocols use undesirable solvents like dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and N,N-dimethylformamide (DMF). rsc.orgacsgcipr.org Green chemistry encourages the replacement of these solvents with more environmentally benign alternatives. Recent studies have identified solvents like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even alcohols as suitable replacements in many amination reactions. rsc.orgrsc.org

The selection of reducing agents is also critical. While catalytic hydrogenation with H₂ gas is atom-economical, it involves handling a flammable and explosive gas under pressure. acsgcipr.org Catalytic transfer hydrogenation, using liquid hydrogen donors like formic acid or its salts, can be a safer and more practical alternative, especially on a laboratory or pilot scale. acsgcipr.org Furthermore, the development of biocatalytic methods and the use of renewable reagents are emerging areas that promise even more sustainable routes to amine synthesis. acs.org

Solvent ClassExamplesGreen Chemistry Profile
Halogenated Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Undesirable; toxic and environmentally persistent. rsc.orgacsgcipr.org
Amide N,N-Dimethylformamide (DMF)Undesirable; reprotoxic and high boiling point. rsc.org
Ester Ethyl Acetate (EtOAc)Preferred; lower toxicity and biodegradable. rsc.org
Ether 2-Methyltetrahydrofuran (2-MeTHF)Recommended; derived from renewable sources, good alternative to THF.
Alcohol Methanol, EthanolAcceptable; but can interfere in some reductive aminations. acsgcipr.org
Aqueous WaterIdeal; non-toxic, non-flammable, but limited by substrate solubility. researchgate.net

Scale-Up Considerations for Preparative Scale Synthesis

Transitioning the synthesis of a substituted benzylamine from a laboratory scale to a preparative or industrial scale introduces significant challenges, particularly concerning safety and process control. acsgcipr.org The catalytic reduction of aromatic nitro compounds is a notoriously exothermic reaction. acsgcipr.org On a small scale, this heat can be easily dissipated, but on a larger scale, inadequate heat removal can lead to a rapid increase in temperature and pressure, creating a risk of a thermal runaway.

A critical step in scaling up these reactions is conducting a thorough safety assessment, including reaction calorimetry. acsgcipr.org Calorimetric studies measure the rate of heat evolution, allowing chemists to design appropriate cooling protocols and determine safe operating parameters, such as the rate of reagent addition. acsgcipr.org In some cases, the heat evolution may be too great for standard batch reactors, necessitating a shift to semi-batch or continuous-flow processes. acsgcipr.org

Continuous-flow chemistry, in particular, offers significant advantages for managing highly exothermic reactions. beilstein-journals.org By performing the reaction in a small-volume reactor with a high surface-area-to-volume ratio, heat can be removed much more efficiently. acs.org This allows the reaction to be run safely under more aggressive conditions (higher temperatures and pressures), often leading to significantly shorter reaction times and higher throughput. beilstein-journals.org The use of Process Analytical Technology (PAT) can further enhance safety and efficiency by providing real-time monitoring of the reaction. acsgcipr.org

Reaction Mechanisms and Pathways Involving 2 Fluoro 3 Nitrobenzylamine Hydrochloride

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. byjus.com In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group departs, restoring the aromaticity of the ring. libretexts.org

In the context of 2-Fluoro-3-nitrobenzylamine, the fluorine atom serves as the leaving group. While fluorine is the most electronegative halogen, it is an excellent leaving group in SNAr reactions. This is because the rate-limiting step is the initial nucleophilic attack on the ring, which is accelerated by the strong inductive electron-withdrawing nature of fluorine, rather than the C-F bond cleavage. wikipedia.orgmasterorganicchemistry.com

The reaction is initiated by the attack of an amine nucleophile on the C-2 carbon (the ipso-carbon) of the benzene (B151609) ring, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and the electron-withdrawing nitro group. Subsequently, the fluoride (B91410) ion is eliminated, and the aromatic ring is reformed, resulting in a new 2-amino-3-nitrobenzylamine derivative.

The rate and feasibility of SNAr reactions are highly dependent on the presence and position of electron-withdrawing groups on the aromatic ring. byjus.com Groups like the nitro (-NO₂) group activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. wikipedia.org This stabilization is most effective when the activating group is located at the ortho or para position relative to the leaving group, as the negative charge can be delocalized directly onto the nitro group through resonance. byjus.comchemicalforums.com

In the case of 2-Fluoro-3-nitrobenzylamine, the nitro group is in the meta position relative to the fluorine leaving group. A meta-positioned nitro group cannot stabilize the anionic intermediate through resonance. chemicalforums.comstackexchange.com Its activating influence is limited to a weaker inductive effect. byjus.com Consequently, the SNAr reaction at the C-2 position of 2-Fluoro-3-nitrobenzylamine is expected to be significantly slower and require more forcing conditions compared to isomers where the nitro group is at the ortho or para position (e.g., 2-fluoro-4-nitrobenzylamine or 2-fluoro-6-nitrobenzylamine). masterorganicchemistry.comstackexchange.com

Table 1: Influence of Nitro Group Position on SNAr Reactivity

Substituent Position Activating Effect Reason Expected Reactivity
ortho or para Strong Activation Resonance and Inductive Effects byjus.com High

Aza-Michael Additions and Their Role in Cyclization Processes

The Aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, such as the primary amine of 2-Fluoro-3-nitrobenzylamine, adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). nih.govgeorgiasouthern.edu This reaction is a powerful tool for forming carbon-nitrogen bonds. nih.gov

Intramolecular Aza-Michael additions can occur if the 2-Fluoro-3-nitrobenzylamine structure is modified to contain a tethered Michael acceptor. This process is a key strategy for synthesizing various nitrogen-containing heterocyclic compounds, such as indolines and piperidines. nih.govbuchler-gmbh.com

For example, if the amine nitrogen were acylated with a group containing an α,β-unsaturated ketone moiety, a subsequent intramolecular cyclization could be induced, often with the aid of a catalyst. The benzylamine (B48309) nitrogen would attack the activated double bond within the same molecule, leading to the formation of a new ring system. The stereoselectivity of such cyclizations can often be controlled using chiral organocatalysts. buchler-gmbh.com

The primary amine of 2-Fluoro-3-nitrobenzylamine hydrochloride can react directly with a range of external Michael acceptors in an intermolecular fashion. This reaction provides a direct route to β-amino compounds. georgiasouthern.edu Studies on benzylamine itself have shown its utility in reacting with acceptors like acrylates and crotonates, often under solvent-free conditions and sometimes promoted by microwave irradiation or a base catalyst like DBU. mdpi.comresearchgate.net

The reaction involves the nucleophilic attack of the benzylamine on the β-carbon of the Michael acceptor, leading to the formation of a new N-benzylated β-amino ester, ketone, or nitrile. The reactivity can be influenced by the steric and electronic properties of both the benzylamine and the Michael acceptor. mdpi.com

Table 2: Examples of Intermolecular Aza-Michael Reactions with Benzylamine

Michael Acceptor Product Type Conditions Reference
Methyl Acrylate β-amino propanoate 0 °C, neat mdpi.com
Methyl Crotonate β-amino butanoate 75 °C, Microwave, neat mdpi.com
Methyl Methacrylate β-amino isobutanoate 130 °C, Microwave, DBU mdpi.com

Reductive Amination Pathways in Benzylamine Chemistry

Reductive amination is a versatile and widely used method for synthesizing amines. pearson.com While often used to form primary amines from carbonyls and ammonia (B1221849), it is also highly effective for the N-alkylation of existing amines. masterorganicchemistry.com A primary amine like 2-Fluoro-3-nitrobenzylamine can be converted into a secondary or tertiary amine by reacting it with an aldehyde or a ketone in the presence of a reducing agent. masterorganicchemistry.comresearchgate.net

The process occurs in two main stages. First, the primary amine reacts with the carbonyl group of the aldehyde or ketone to form a carbinolamine, which then dehydrates to yield an imine intermediate. pearson.commasterorganicchemistry.com In the second stage, the imine is reduced to the corresponding secondary amine. A key advantage of this method is that it avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comias.ac.in Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde or ketone. masterorganicchemistry.com This allows the entire reaction to be performed in a single pot.

Table 3: Common Reducing Agents for Reductive Amination

Reducing Agent Characteristics
Sodium Borohydride (NaBH₄) Common, effective reducing agent for imines. ias.ac.in
Sodium Cyanoborohydride (NaBH₃CN) Mild; selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Alternative to NaBH₃CN, avoids cyanide use. masterorganicchemistry.com

Multi-Component Reactions (MCRs) Utilizing Benzylamine Scaffolds

Ugi Reaction Applications with Nitrobenzylamine Derivatives

The Ugi four-component reaction (U-4CR) is a powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide product. chemistnotes.com While direct applications of this compound in the Ugi reaction are not extensively documented, the use of a closely related analogue, 2-nitrobenzylamine, serves as an excellent model to understand its potential utility.

Research has demonstrated that 2-nitrobenzylamine can function as a synthetic equivalent of ammonia in a modified Ugi reaction. organic-chemistry.orgwikipedia.org In this approach, 2-nitrobenzylamine participates as the amine component, and the resulting 2-nitrobenzyl group on the product can be subsequently removed under photochemical conditions. wikipedia.org This strategy circumvents the often problematic use of gaseous ammonia directly in the Ugi reaction. wikipedia.org

The general mechanism involves the initial condensation of the aldehyde and 2-nitrobenzylamine to form an imine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion (formed by protonation of the imine by the carboxylic acid), generating a nitrilium ion intermediate. The carboxylate then attacks this intermediate, which, after a Mumm rearrangement, yields the final α-acylamino amide product. chemistnotes.com

A variety of components can be utilized in this modified Ugi reaction, leading to a diverse range of dipeptide derivatives. The following table illustrates representative examples of this transformation using 2-nitrobenzylamine:

AldehydeCarboxylic AcidIsocyanideProduct Yield (%)
IsobutyraldehydeAcetic AcidCyclohexyl isocyanide94
BenzaldehydePhenylacetic acidtert-Butyl isocyanide92
FurfuralBenzoic AcidBenzyl (B1604629) isocyanide88

Data sourced from studies on 2-nitrobenzylamine as an ammonia equivalent in the Ugi reaction. wikipedia.org

Given the success with 2-nitrobenzylamine, it is highly probable that this compound could be similarly employed in Ugi reactions. The electronic effects of the fluorine and the altered position of the nitro group might influence reaction rates and yields but are unlikely to change the fundamental reaction pathway.

Passerini and Related Isocyanide-Based Reactions

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to furnish an α-acyloxy amide. nih.gov Unlike the Ugi reaction, the Passerini reaction does not directly involve an amine component. Therefore, this compound would not participate as a primary reactant in a classical Passerini reaction.

However, the benzylamine moiety could be incorporated into one of the reactants for a Passerini reaction. For instance, an aldehyde or carboxylic acid derivative of 2-fluoro-3-nitrobenzylamine could be synthesized and then utilized in a Passerini reaction. This would allow for the introduction of the 2-fluoro-3-nitrobenzyl scaffold into the final α-acyloxy amide product.

The mechanism of the Passerini reaction is generally believed to proceed through a concerted or ionic pathway, depending on the solvent. rsc.org In non-polar solvents, a concerted mechanism involving a trimolecular interaction is proposed. nih.gov In polar solvents, an ionic mechanism may operate, initiated by the protonation of the carbonyl component. rsc.org

While specific examples of Passerini reactions involving benzylamines with strong electron-withdrawing groups are not abundant in the literature, the high functional group tolerance of the Passerini reaction suggests that such transformations are feasible. nih.gov

Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups

A key consideration in the reactions of this compound is the potential for competing reactions involving the different functional groups present in the molecule. The primary amine is a nucleophile, while the nitro group is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) under certain conditions.

In the context of the Ugi reaction, the chemoselectivity is generally high. The reaction conditions typically favor the nucleophilic attack of the primary amine to form the initial imine, which is the first committed step of the Ugi cascade. The nitro group is generally unreactive under these conditions. The acidity of the medium and the nature of the other reactants are crucial in directing the reaction towards the desired Ugi product.

The regioselectivity in potential reactions involving the aromatic ring is also an important aspect. The fluorine atom and the nitro group are ortho and meta to the benzylamine moiety, respectively. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, the conditions of typical MCRs like the Ugi reaction are generally not conducive to SNAr reactions.

In scenarios where the reaction conditions are more forcing or involve specific catalysts, the possibility of side reactions involving the nitro group or the aromatic ring would need to be carefully evaluated. For instance, under reductive conditions, the nitro group could be reduced to an amine, which could then participate in subsequent reactions. However, in the standard protocols for isocyanide-based MCRs, the primary amine of the benzylamine is the most reactive site, leading to high chemoselectivity.

Applications As a Synthetic Building Block in Complex Molecule Construction

Construction of Nitrogen-Containing Heterocycles

The specific arrangement of functional groups on 2-fluoro-3-nitrobenzylamine makes it a suitable precursor for the synthesis of various heterocyclic ring systems, which are core components of many biologically active compounds.

The tetrahydroisoquinoline skeleton is a privileged scaffold in medicinal chemistry. thieme.de 2-Fluoro-3-nitrobenzylamine hydrochloride can be utilized as a key building block for fluorinated and nitrated tetrahydroisoquinolines through classical synthetic routes such as the Pictet-Spengler and Bischler-Napieralski reactions.

In the Pictet-Spengler reaction , the benzylamine (B48309) undergoes condensation with an aldehyde or ketone under acidic conditions to form an intermediate iminium ion. wikipedia.orgnrochemistry.com This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich benzene (B151609) ring attacks the iminium ion to form the new six-membered ring. For a substrate like 2-fluoro-3-nitrobenzylamine, the presence of the electron-withdrawing nitro group deactivates the aromatic ring, making the cyclization step more challenging than for electron-rich precursors. wikipedia.org Consequently, stronger acidic conditions and higher temperatures are typically required to drive the reaction to completion. The resulting product would be a 5-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline derivative.

Alternatively, the Bischler-Napieralski reaction provides another pathway. nrochemistry.comwikipedia.org This method involves the acylation of the primary amine of 2-fluoro-3-nitrobenzylamine with an acyl chloride (e.g., acetyl chloride) to form an N-acyl-β-arylethylamine. This intermediate is then treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to promote cyclization into a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, the deactivating effect of the nitro group necessitates forceful reaction conditions. The resulting dihydroisoquinoline can be subsequently reduced to the desired tetrahydroisoquinoline.

Indole (B1671886) derivatives are of immense importance in pharmaceutical research. While not a direct precursor in the most common indole syntheses, 2-fluoro-3-nitrobenzylamine can be chemically modified to participate in powerful indole-forming reactions like the Fischer indole synthesis. wikipedia.orgnumberanalytics.com

The Fischer indole synthesis is a robust method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgresearchgate.net To utilize this method, 2-fluoro-3-nitrobenzylamine must first be converted into its corresponding phenylhydrazine derivative. This transformation can be achieved through a standard sequence involving diazotization of the corresponding aniline (B41778) (obtained via reduction of a precursor 2-fluoro-3-nitrotoluene) followed by reduction of the diazonium salt. Once the 2-fluoro-3-nitrophenylhydrazine is obtained, its condensation with a carbonyl compound yields a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) induces a thieme.dethieme.de-sigmatropic rearrangement and cyclization, ultimately affording a 4-fluoro-5-nitroindole scaffold. researchgate.net

Another relevant strategy is the Leimgruber-Batcho indole synthesis , which famously begins with an o-nitrotoluene. clockss.orgwikipedia.org This reaction proceeds via an enamine intermediate which undergoes reductive cyclization. wikipedia.orgresearchgate.net While the starting material is a benzylamine, not a toluene, the core principle of reductive cyclization of an ortho-nitro group to form the indole ring is a key strategy that highlights the utility of the nitro-group present in the title compound for constructing such heterocyclic systems.

The reactivity of this compound allows for its potential use in constructing other important heterocyclic systems, such as quinazolines and benzodiazepines.

Quinazolines: Fluorinated quinazolinone derivatives have been investigated for their biological activities. nih.govresearchgate.net The synthesis of a quinazoline (B50416) ring generally requires a 2-aminobenzoic acid or a related derivative. 2-Fluoro-3-nitrobenzylamine could serve as a precursor to such a starting material through oxidation of the benzylic carbon to a carboxylic acid, followed by reduction of the nitro group. The resulting 2-amino-6-fluoro-benzoic acid derivative could then be cyclized with various reagents to form the quinazoline core.

Benzodiazepines: The 1,4-benzodiazepine (B1214927) scaffold is central to many therapeutic agents. google.comwum.edu.pl A common synthetic approach involves the cyclization of a 2-aminobenzophenone (B122507) derivative with an amino acid or its equivalent. wum.edu.pl this compound could be envisioned as a starting point for a multi-step synthesis of a required 2-aminobenzophenone intermediate. This would involve reduction of the nitro group, protection of the resulting amines, a Friedel-Crafts reaction to install the benzoyl group, and subsequent deprotection and cyclization to form the seven-membered benzodiazepine (B76468) ring. researchgate.net

Scaffolds for Bioactive Compound Synthesis (Non-Clinical Research Focus)

Beyond its use in building fused heterocyclic systems, this compound is a valuable starting point for scaffolds used in the investigation of bioactive compounds, particularly in the context of enzyme inhibition studies.

The reduction of the nitro group in 2-fluoro-3-nitrobenzylamine yields 2-fluoro-3-aminobenzylamine, a substituted derivative of 2-aminomethylphenylamine. This diamine structure has been identified as a novel and attractive scaffold for the development of potent enzyme inhibitors. nih.gov Specifically, the 2-aminomethylphenylamine core has been successfully employed as a linker in the design of orally active Factor Xa inhibitors for anticoagulant research. nih.gov

In this context, the two amine groups of the scaffold serve as anchor points. The aniline amine can be used to attach a ligand that binds into one of the enzyme's specificity pockets (e.g., the S1 pocket), while the benzylamine can be connected to a group that interacts with other sites on the enzyme (e.g., the S4 pocket). Research has shown that compounds built upon this scaffold can exhibit strong in vitro and in vivo inhibitory activity. nih.gov

Table 1: Example of a Bioactive Compound Based on the 2-Aminomethylphenylamine Scaffold Data derived from research on Factor Xa inhibitors.

Compound DerivativeCore ScaffoldTarget EnzymeReported In Vitro Activity (IC₅₀)
Compound 1D (as referenced in source)2-AminomethylphenylamineFactor XaPotent inhibition reported nih.gov

Squaryliamides, derived from the reaction of squaric acid with amines, are rigid and geometrically well-defined scaffolds used in medicinal chemistry and materials science. The primary amine of this compound can react readily with squaric acid esters (e.g., diethyl squarate) to form N-substituted squaryliamide derivatives.

This reaction provides a straightforward method to introduce the 2-fluoro-3-nitrobenzyl moiety onto a unique four-membered ring scaffold. Squaryliamide cores are known to act as hydrogen-bond donors and acceptors and can be used to construct molecules that target enzyme active sites. While specific use of a 2-fluoro-3-nitrobenzylamine-derived squaryliamide in mannosyltransferase investigations is not prominently documented, the general squaramide scaffold is explored for enzyme inhibition due to its structural properties. The resulting derivative can be further elaborated, for instance, by reducing the nitro group to an amine, which can then be coupled to other molecules, such as sugar mimics or lipid anchors, to create focused libraries for screening against glycosyltransferases like mannosyltransferases.

Table 2: General Synthesis of a Squaryliamide Derivative

Reactant 1Reactant 2Resulting ScaffoldPotential Application
2-Fluoro-3-nitrobenzylamineDiethyl SquarateN-(2-Fluoro-3-nitrobenzyl)squaryliamideBuilding block for enzyme inhibitor libraries

Precursors for Fluorescent Two-Photon Absorption Benzothiadiazole Dyes

Fluorescent dyes based on the 2,1,3-benzothiadiazole (B189464) (BTD) core are of significant interest for applications in bio-imaging, particularly for two-photon fluorescence microscopy (2PFM). nih.govrsc.org These dyes often feature a donor-π-acceptor (D-π-A) structure, where the BTD unit acts as the electron acceptor. mdpi.com The synthesis of these complex molecules frequently involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to connect the BTD core with various donor moieties. mdpi.com

This compound can serve as a precursor to the donor segment of these dyes. The synthetic strategy would typically involve the derivatization of the benzylamine. For instance, the amine group can be acylated or alkylated to introduce further conjugating groups or linking points. The fluoro and nitro substituents on the aromatic ring modify the electronic properties of the resulting donor fragment, which in turn influences the photophysical characteristics of the final BTD dye, such as its absorption and emission wavelengths and two-photon absorption cross-section. researchgate.netscilit.com The nitro group, being a strong electron-withdrawing group, can be strategically reduced to an amino group at a later synthetic stage, transforming it into a powerful electron-donating group to complete the D-π-A design. nih.gov

Table 1: Synthetic Strategies for Benzothiadiazole (BTD) Dyes

Reaction Type Reactants Role of Benzylamine Derivative
Suzuki Coupling Aryl boronic acid/ester + Aryl halide Precursor to the aryl boronic acid or aryl halide fragment.
Buchwald-Hartwig Amination Aryl halide + Amine Can be the amine component or be part of the aryl halide backbone.

Analogues in Nucleoside Chemistry

Fluorinated nucleoside analogues are a critical class of therapeutic agents, known for their antiviral and anticancer properties. mdpi.comgoogle.com The introduction of fluorine into the sugar or base moiety can enhance metabolic stability and alter the biological activity of the molecule. nih.gov Benzylamine and its derivatives are utilized in the synthesis of modified nucleosides, particularly for the preparation of N-substituted analogues. fiu.edu

In this context, this compound is a valuable reagent. A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction where a benzylamine displaces a leaving group, such as a fluorine or chlorine atom, on a purine (B94841) or pyrimidine (B1678525) ring. fiu.edu Research has demonstrated the synthesis of 6-N-benzylated 7-deazapurine nucleosides through the displacement of a 6-fluoro group by a benzylamine. fiu.edu The specific substitution pattern of 2-fluoro-3-nitrobenzylamine allows for the creation of nucleoside analogues with unique electronic and steric properties, potentially leading to novel biological activities. The fluorine and nitro groups can engage in specific interactions within the active site of target enzymes, such as viral polymerases or reverse transcriptases. nih.govnih.gov

Design of Substituted Aryl Benzylamines for Inhibitor Research

Substituted aryl benzylamines form the scaffold for numerous molecules designed as enzyme inhibitors in pharmaceutical research. The diversity of substituents on the aromatic ring allows for fine-tuning of the molecule's size, shape, and electronic properties to achieve high potency and selectivity for a specific biological target.

This compound provides a unique starting point for creating libraries of potential inhibitors. The ortho-fluoro and meta-nitro substitution pattern offers a distinct electronic profile compared to other isomers. The fluorine atom can improve binding affinity through hydrogen bonding or other electrostatic interactions, while the nitro group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor. These groups direct the orientation of the molecule within a protein's binding pocket. Synthetic chemists can further modify the benzylamine through N-alkylation or N-acylation to explore a wide chemical space and optimize inhibitor potency.

Development of Advanced Materials and Functional Molecules

The unique properties conferred by fluorine and nitro groups make this compound an attractive building block for the development of advanced materials with tailored properties.

Modification of Polymer Properties

The incorporation of fluorinated aromatic compounds into polymer structures is a well-established strategy to modify their bulk and surface properties. researchgate.net Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity. nih.govrsc.org The amine group of 2-fluoro-3-nitrobenzylamine provides a reactive handle to graft this functional moiety onto polymer backbones.

For example, polymers containing electrophilic sites, such as poly(vinyl chloride) or polymers with epoxy or acyl chloride side chains, can be readily functionalized through nucleophilic attack by the benzylamine. A demonstrated approach involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with polyvinylamine, indicating the feasibility of attaching fluoro-nitro-aromatic units to amine-containing polymers. researchgate.net By grafting 2-fluoro-3-nitrobenzylamine onto a polymer, its surface energy can be significantly altered, leading to materials with low surface energy or specific wetting characteristics. mdpi.com The presence of the nitro group also offers a site for further chemical modification, such as reduction to an amine, which can be used for cross-linking or for introducing other functionalities.

Table 2: Potential Polymer Modifications using 2-Fluoro-3-nitrobenzylamine

Polymer Type Reactive Group on Polymer Reaction Type Resulting Property Change
Poly(vinyl chloride) C-Cl Nucleophilic Substitution Increased thermal stability, altered surface energy.
Epoxy Resins Epoxide ring Ring-opening addition Enhanced chemical resistance, modified dielectric properties.

Surface Functionalization of Carbon Nanomaterials

Carbon nanomaterials (CNMs), such as carbon nanotubes (CNTs) and graphene, often require surface functionalization to improve their solubility, dispersibility, and compatibility with other materials, which is crucial for applications in composites, electronics, and biomedicine. mdpi.comnih.gov Covalent functionalization is a powerful method to attach specific chemical groups to the surface of CNMs. chimia.ch

The primary amine of this compound can be used to functionalize CNMs. A common method involves first oxidizing the CNM to create carboxylic acid groups on its surface, which can then be converted to acyl chlorides and reacted with the amine to form a stable amide linkage. This process anchors the 2-fluoro-3-nitrophenylmethyl group to the nanomaterial surface. The attached groups can exfoliate bundled CNTs or graphene sheets and improve their dispersion in various solvents. Furthermore, the electronic properties of the fluoro-nitro-aromatic moiety can influence the electronic characteristics of the functionalized CNM, which could be beneficial for applications in sensors or electronic devices. mdpi.comchimia.ch

Precursor for Advanced Reagents and Catalysts

This compound can also serve as a precursor for the synthesis of more complex reagents and catalysts. The combination of functional groups allows for its conversion into a variety of useful chemical tools.

For instance, the nitro group can be readily reduced to a second amino group, yielding 2-fluoro-1,3-phenylenedimethanamine. This resulting diamine is a valuable building block for synthesizing ligands for transition metal catalysts, such as those used in asymmetric synthesis. The diamine can be used to construct chiral salen-type ligands or other polydentate ligands. When these ligands coordinate with a metal center, they can create highly selective and active catalysts for a range of organic transformations. Furthermore, the fluorinated backbone of the ligand can enhance the catalyst's stability and influence its catalytic activity and stereoselectivity.

Derivatization Studies and Functionalization of 2 Fluoro 3 Nitrobenzylamine Hydrochloride

Selective Functionalization of Amine and Aromatic Moieties

The presence of both a nucleophilic primary amine and an electrophilically susceptible aromatic ring allows for selective derivatization under controlled reaction conditions. The reactivity of each moiety can be independently harnessed to build molecular complexity.

The primary amine of 2-fluoro-3-nitrobenzylamine is a potent nucleophile, readily participating in acylation and alkylation reactions. These reactions are fundamental for introducing a wide variety of functional groups, altering the compound's steric and electronic properties.

Acylation typically involves the reaction of the amine with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. This results in the formation of a stable amide bond.

Alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved using alkyl halides. The reaction can proceed to form secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions.

Reaction TypeReagent ClassResulting Functional Group
Acylation Acyl Halides (e.g., Acetyl chloride)N-acylated amide
Acylation Anhydrides (e.g., Acetic anhydride)N-acylated amide
Alkylation Alkyl Halides (e.g., Methyl iodide)Secondary or Tertiary Amine
Reductive Amination Aldehydes/Ketones + Reducing AgentSecondary or Tertiary Amine

The fluoronitrobenzene ring of the molecule is subject to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents: the fluoro, nitro, and benzylamine (B48309) groups.

Fluoro Group (-F): An ortho-, para-director. It is deactivating due to its strong inductive electron-withdrawing effect but can donate electron density via resonance. researchgate.net

Nitro Group (-NO₂): A strong deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. youtube.com

Benzylamine Group (-CH₂NH₂): Under the strongly acidic conditions often required for EAS (e.g., using a Lewis acid like AlCl₃), the amine group becomes protonated to -CH₂NH₃⁺. This protonated form is a deactivating, meta-directing group.

The interplay of these directing effects determines the position of a new substituent. Given that the ring is already substituted at positions 1, 2, and 3, the potential sites for substitution are C4, C5, and C6. The strong deactivating nature of the nitro group and the protonated aminomethyl group significantly reduces the ring's reactivity, often requiring harsh conditions for EAS to proceed. masterorganicchemistry.comyoutube.com

SubstituentPositionDirecting EffectActivating/Deactivating
-F C2Ortho, ParaDeactivating
-NO₂ C3MetaStrongly Deactivating
-CH₂NH₃⁺ C1MetaDeactivating

Introduction of Diverse Chemical Tags for Research Purposes

Derivatizing 2-fluoro-3-nitrobenzylamine with specific chemical tags transforms it into a valuable tool for various research applications, from cellular imaging to quantitative proteomics. The primary amine is the most common site for attaching these tags.

Fluorescent tags, or fluorophores, can be covalently attached to the primary amine, enabling the resulting molecule to be visualized and tracked in biological systems using fluorescence microscopy. Amine-reactive fluorescent dyes are widely available and typically contain functional groups like succinimidyl esters (NHS esters) or isothiocyanates, which react efficiently with primary amines to form stable amide or thiourea (B124793) bonds, respectively. jenabioscience.comthermofisher.com

The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and environmental sensitivity. For instance, NBD (Nitrobenzoxadiazole) dyes are relatively small and their fluorescence is highly sensitive to the polarity of the local environment. biotium.com

Fluorescent Tag ClassAmine-Reactive GroupCommon DyesApplication
Xanthenes NHS Ester, IsothiocyanateFluorescein, RhodamineCellular Imaging, Flow Cytometry
Cyanines NHS EsterCy3, Cy5FRET, High-Resolution Imaging
Benzofurazans Chloride (e.g., NBD-Cl)NBDEnvironmental Sensing, Bio-imaging nih.gov
Pyrenes VariousPyrene derivativesHPLC Analysis, Membrane Studies nih.gov

For quantitative analysis by mass spectrometry, especially in complex mixtures like cell lysates, the primary amine of 2-fluoro-3-nitrobenzylamine can be labeled with specialized mass tags. nih.gov These tags facilitate accurate quantification and identification.

Isobaric mass tags, such as Tandem Mass Tags (TMT), are a prominent example. drugdiscoverynews.com These reagents consist of an amine-reactive group, a mass normalizer, and a reporter ion group. washington.edu When peptides from different samples are labeled with different TMT reagents, they become isobaric (have the same mass) and co-elute during liquid chromatography. Upon fragmentation in the mass spectrometer, the reporter ions are released, and their relative intensities correspond to the relative abundance of the original molecule in each sample. drugdiscoverynews.comwashington.edu

Tag TypePrincipleCommon ReagentsKey Feature
Isobaric Tags Isobaric in MS1, different reporter ions in MS2TMT, iTRAQMultiplexed relative quantification washington.edu
Isotope-Coded Affinity Tags (ICAT) "Heavy" and "light" isotope versionsICAT ReagentsCysteine-specific, but amine versions exist
Stable Isotope Labeling Incorporation of stable isotopesD₀/D₃-Methyl iodideRelative quantification via mass shift nih.gov

Strategies for Chiral Derivatization and Stereoselective Synthesis

While 2-fluoro-3-nitrobenzylamine itself is achiral, derivatization at the benzylic carbon or functionalization of the amine with a chiral moiety can introduce stereocenters. Developing stereoselective syntheses and methods for chiral derivatization is crucial for applications in medicinal chemistry and materials science, where a single enantiomer is often desired.

Strategies for creating chiral derivatives from or related to 2-fluoro-3-nitrobenzylamine include:

Reaction with Chiral Auxiliaries: The primary amine can be reacted with a chiral auxiliary, a molecule that imparts stereochemical control over subsequent reactions. google.com After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

Formation of Diastereomeric Salts: Reacting racemic derivatives of the compound with a chiral resolving agent (e.g., a chiral acid like tartaric acid) forms diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by crystallization.

Asymmetric Synthesis: A more direct approach is to employ stereoselective synthesis methods. For instance, an asymmetric aza-Friedel-Crafts reaction between a phenol (B47542) and an imine derived from 2-fluoro-3-nitrobenzaldehyde (B1313130) could produce a chiral secondary benzylamine with high enantioselectivity. researchgate.netnih.gov Similarly, asymmetric reduction of a related imine or functionalization of a prochiral intermediate can yield specific stereoisomers. researchgate.net

The development of these strategies is essential for accessing optically pure compounds for pharmacological evaluation and other stereospecific applications.

Enantioselective Transformations

While specific documented examples of enantioselective transformations starting directly from 2-Fluoro-3-nitrobenzylamine hydrochloride are not extensively reported in publicly available literature, the principles of asymmetric synthesis can be readily applied to this scaffold. The primary amine functionality serves as a key handle for the introduction of chirality.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the amine group of 2-Fluoro-3-nitrobenzylamine, inducing stereoselectivity in subsequent reactions. After the desired chiral center is established, the auxiliary can be cleaved to yield the enantiomerically enriched product.

Table 1: Potential Chiral Auxiliaries for Enantioselective Reactions

Chiral AuxiliaryType of ReactionPotential Outcome
Evans' oxazolidinonesAlkylation, Aldol reactionsFormation of chiral α-substituted derivatives
Samp or Ramp hydrazonesAsymmetric alkylationSynthesis of chiral α-branched amines
Chiral sulfiniminesNucleophilic additionPreparation of enantiopure amines and amino acids

Another strategy for achieving enantioselectivity is through catalysis. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can facilitate reactions at or adjacent to the benzylic position, leading to the preferential formation of one enantiomer. For instance, asymmetric reduction of an imine formed from 2-Fluoro-3-nitrobenzylamine could yield a chiral secondary amine.

Diastereoselective Approaches

Diastereoselective transformations aim to control the formation of specific stereoisomers in molecules with multiple chiral centers. In the context of this compound, diastereoselectivity can be achieved when the molecule, already containing a stereocenter, undergoes a reaction that creates a new one.

For example, if a chiral aldehyde is reacted with the amine of 2-Fluoro-3-nitrobenzylamine to form an imine, subsequent reduction of the imine can lead to the formation of two diastereomers. The inherent stereochemistry of the starting materials and the reaction conditions can influence the ratio of these diastereomers.

Furthermore, the fluorine and nitro substituents on the aromatic ring can exert steric and electronic effects that may influence the facial selectivity of approaching reagents, thus contributing to diastereoselection in certain reactions.

Table 2: Examples of Diastereoselective Reactions

Reactant 1Reactant 2Reaction TypePotential Diastereomeric Products
Chiral aldehyde2-Fluoro-3-nitrobenzylamineReductive aminationDiastereomeric secondary amines
2-Fluoro-3-nitrobenzylamine derivative with a stereocenterAchiral electrophileNucleophilic substitutionDiastereomeric products with a new stereocenter

Post-Synthetic Modification and Diversification Strategies for Library Synthesis

The structure of this compound is well-suited for the generation of compound libraries for high-throughput screening in drug discovery. Its multiple reactive sites allow for the systematic introduction of diverse chemical functionalities.

Post-synthetic modification is a key strategy where a common core structure derived from 2-Fluoro-3-nitrobenzylamine is further functionalized to create a library of related compounds. This can be achieved through various chemical transformations, including:

N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated with a wide range of carboxylic acids, sulfonyl chlorides, and isocyanates to introduce diverse amide and sulfonamide functionalities.

Reductive Amination: Reaction with various aldehydes and ketones followed by reduction can generate a library of secondary and tertiary amines.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further derivatized through acylation, alkylation, or diazotization followed by substitution.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles, allowing for the introduction of different substituents on the aromatic ring.

Solid-phase synthesis is a powerful technique for library generation. 2-Fluoro-3-nitrobenzylamine can be attached to a solid support, and subsequent reactions can be carried out in a stepwise manner. This approach facilitates purification and allows for the parallel synthesis of a large number of compounds.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-Fluoro-3-nitrobenzylamine hydrochloride in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of the molecular architecture can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and benzylic protons. The aromatic region would likely display complex multiplets due to the coupling between the protons on the benzene (B151609) ring and the fluorine atom. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the fluorine atom.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine atom will show a characteristic large coupling constant (¹JC-F), a key indicator of direct fluorination.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures and may not represent exact experimental data.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-NH₂CH₂-~40-45
C2-F-~155-160 (d, ¹JC-F ≈ 240-250 Hz)
C3-NO₂-~145-150
C4~7.8-8.0~120-125
C5~7.4-7.6~125-130
C6~7.6-7.8~130-135
CH₂~4.2-4.4-
NH₂·HCl~8.5-9.0 (broad)-

d = doublet

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the aromatic ring. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons. This technique is crucial for confirming the presence and position of the fluorine substituent.

To unambiguously assign the proton and carbon signals and to understand the spatial arrangement of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the aromatic protons, helping to assign their specific positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This is essential for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, confirming its atomic composition and distinguishing it from other compounds with the same nominal mass.

Soft ionization techniques are employed to generate gas-phase ions from the analyte without significant fragmentation, allowing for the clear observation of the molecular ion.

Electrospray Ionization (ESI): ESI is a gentle ionization method well-suited for polar and ionic compounds like hydrochloride salts. In the positive ion mode, this compound would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺, where M is the free base.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of compounds. Similar to ESI, it would be expected to produce a strong signal for the protonated molecule of 2-Fluoro-3-nitrobenzylamine.

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern can be obtained. This pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, offering clues to its connectivity.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR absorption bands (in cm⁻¹) and Raman shifts for this compound have not been documented in available literature. A theoretical analysis would predict characteristic peaks for the amine hydrochloride, nitro group, C-F bond, and substituted benzene ring, but experimental data is required for accurate assignment.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure of this compound has not been determined. Consequently, crystallographic data, including the crystal system, space group, unit cell dimensions, and key bond lengths and angles, are unknown.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

While HPLC is a standard method for the purity assessment of aromatic amines, no specific methods detailing the analysis of this compound have been published. This includes a lack of information on column types, mobile phases, and retention times.

Reversed-Phase HPLC Applications

Specific reversed-phase HPLC (RP-HPLC) conditions for the separation and purity determination of this compound are not available.

Chiral HPLC for Enantiomeric Separation

As this compound is an achiral molecule, chiral HPLC for enantiomeric separation is not applicable.

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

The UV-Visible absorption spectrum for this compound, including its maximum absorbance wavelength (λmax) and molar absorptivity, has not been reported. This information is essential for quantitative analysis using this technique.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict a wide range of molecular properties. DFT calculations are instrumental in understanding the electronic structure and reactivity of organic molecules, including substituted benzylamines.

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, or its optimized geometry. For 2-Fluoro-3-nitrobenzylamine hydrochloride, this process would involve using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. The optimization would account for the interactions between the fluoro and nitro groups on the benzene (B151609) ring and the aminomethyl group, as well as the presence of the hydrochloride salt.

Following geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational frequencies for related fluorinated and nitrated aromatic compounds have been shown to correlate well with experimental spectra, aiding in the assignment of vibrational modes. For instance, studies on fluoropyridines have successfully used DFT calculations to assign C-F stretching frequencies. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35C2-C1-C6118.5
C-N (nitro)1.48C2-C3-N119.0
C-C (ring avg.)1.39C1-C(benzyl)-N110.0
C(benzyl)-N1.47F-C2-C3-N(nitro)0.5
N-H1.02H-N-H109.5

Note: This data is illustrative and based on typical values for similar functional groups.

DFT calculations are also employed to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound. For example, while no specific data exists for the title compound, a study on the closely related isomer, (2-Fluoro-4-nitro)benzylamine hydrochloride, reported its ¹H and ¹³C NMR data, which could serve as a benchmark for theoretical calculations. nih.gov The calculated shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the fluoro and nitro groups.

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Elucidation

Molecular modeling and docking are powerful tools for investigating how a molecule might interact with a biological target, such as a protein or enzyme. These studies are crucial for understanding the structure-activity relationship (SAR), which links a molecule's structure to its biological activity. For this compound, docking simulations could be used to predict its binding mode and affinity for a specific target.

In a typical docking study, the 3D structure of the ligand (this compound) is placed into the binding site of the target protein. The software then explores various possible orientations and conformations of the ligand, scoring them based on factors like intermolecular forces (e.g., hydrogen bonds, van der Waals interactions, electrostatic interactions). Such studies on N-benzyl-2-fluorobenzamide derivatives have revealed how the fluorobenzyl group can occupy specific pockets in a protein's active site, contributing to its inhibitory activity. nih.gov

Conformational Analysis and Energetic Profiles

The biological activity and physical properties of a flexible molecule like this compound are dependent on its conformational preferences. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For substituted benzylamines, the orientation of the aminomethyl group relative to the benzene ring is a key conformational feature.

Computational studies on benzylamine (B48309) and its derivatives have identified different stable conformers, such as gauche and anti-orientations of the amino group. colostate.edu By rotating the C(ring)-C(benzyl) and C(benzyl)-N bonds and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy conformations and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, providing insight into the molecule's behavior in solution.

Table 2: Illustrative Relative Energies of Hypothetical Conformers of 2-Fluoro-3-nitrobenzylamine

ConformerDihedral Angle (C1-C(benzyl)-N-H)Relative Energy (kcal/mol)
Gauche60°0.0
Anti180°1.2
Eclipsed5.0 (Transition State)

Note: This data is hypothetical and serves to illustrate the concept of conformational analysis.

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and the identification of the most likely reaction pathway.

For reactions involving derivatives of this compound, computational methods could be used to explore potential reaction mechanisms. For example, if the amine group were to participate in a nucleophilic substitution reaction, DFT calculations could model the approach of the electrophile, the formation of the transition state, and the departure of the leaving group. Such computational investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. rsc.org

Non Clinical Research Applications of 2 Fluoro 3 Nitrobenzylamine Hydrochloride

Exploratory Studies in Chemical Biology (Excluding Disease Treatment and Clinical Outcomes)

There is no specific information in the available literature concerning the use of 2-Fluoro-3-nitrobenzylamine hydrochloride in exploratory chemical biology studies.

Investigation of Biochemical Interactions in Model Systems

No documented studies were found that utilize this compound to investigate biochemical interactions in model systems.

Probing Enzyme-Substrate Interactions in vitro

There is no available research detailing the application of this compound for probing enzyme-substrate interactions in vitro.

Role in Analytical Chemistry as Reagents or Standards

The application of this compound in analytical chemistry is not described in the reviewed literature. For instance, while its structural analog 4-Fluoro-3-nitro-benzylamine is mentioned as a reagent that aids in the detection and quantification of other compounds, no such specific role is publicly documented for the 2-fluoro-3-nitro isomer.

Development of Analytical Derivatization Reagents

No evidence was found of this compound being used or developed as an analytical derivatization reagent.

Use as a Chemical Standard in Method Validation

There are no records of this compound being used as a chemical standard for the validation of analytical methods.

Contribution to Material Science Research and Development

While related compounds, such as 4-Fluoro-3-nitro-benzylamine, are noted for their use in formulating advanced materials like polymers and coatings, there is no specific information available that details the contribution of this compound to material science research and development. Its potential utility as a monomer or an additive in polymer synthesis remains undocumented in the public domain.

Synthesis of Monomers for Polymer Research

The utility of this compound as a direct monomer in polymer research is not extensively documented in publicly available scientific literature. However, its structural features, namely the primary amine and the reactive nitro and fluoro groups on the benzene (B151609) ring, suggest its potential as a precursor for the synthesis of specialized monomers. Aromatic amines are foundational in the synthesis of various polymers, including polyamides and polyimines. The presence of the electron-withdrawing nitro group and the highly electronegative fluorine atom can influence the reactivity of the amine and the properties of the resulting polymer.

In hypothetical applications, this compound could be chemically modified to introduce a polymerizable group, such as a vinyl, acrylate, or epoxide functionality. For instance, the amine group could react with acryloyl chloride to form an acrylamide (B121943) monomer. The fluorine and nitro substituents would then be incorporated into the side chain of the resulting polymer. These functional groups could impart specific properties to the polymer, such as altered thermal stability, dielectric constant, or optical properties. The nitro group, for example, is known for its use in creating polymers with high refractive indices or non-linear optical properties.

Interactive Data Table: Potential Monomer Synthesis from this compound

Precursor CompoundReactantPotential Monomer TypePotential Polymer Application
This compoundAcryloyl chlorideAcrylamideSpecialty optics, high-performance coatings
This compoundGlycidyl methacrylateEpoxy-amine adductAdvanced composites, adhesives
This compoundTerephthaloyl chlorideAromatic polyamide (Aramid)High-strength fibers, thermally stable films

Surface Modification for Enhanced Material Properties

The application of this compound in surface modification is an area of theoretical potential rather than established practice found in current research. The amine functionality of the molecule provides a reactive handle for grafting it onto surfaces that have been pre-functionalized with groups like carboxylic acids, epoxides, or isocyanates. Such covalent attachment could be used to alter the surface properties of various materials, including silicon wafers, metal oxides, and polymers.

The introduction of the fluoro and nitro groups onto a surface could significantly modify its characteristics. The fluorine atom would be expected to increase the hydrophobicity and oleophobicity of the surface, leading to enhanced water and oil repellency. This is a common strategy in the development of self-cleaning and anti-fouling surfaces. The polar nitro group, on the other hand, could influence the surface's electronic properties and its interactions with other molecules. This could be leveraged in the fabrication of sensors or in controlling the adhesion of specific biomolecules or cells.

Interactive Data Table: Potential Surface Modification Applications

Substrate MaterialSurface FunctionalizationModified PropertyPotential Application
Silicon WaferSilanization followed by reaction with 2-Fluoro-3-nitrobenzylamineAltered surface energy and electronic propertiesMicroelectronics, biosensors
Titanium DioxideCarboxylation followed by amide bond formationEnhanced hydrophobicitySelf-cleaning coatings
Poly(methyl methacrylate)Plasma treatment to introduce reactive groupsIncreased chemical resistanceBiomedical implants, microfluidic devices

Preclinical Tool Compounds for in vitro and in vivo Research Models

While specific preclinical studies employing this compound as a tool compound are not readily found in the scientific literature, the broader class of fluorinated nitroaromatic compounds has been investigated in various preclinical research contexts. These compounds are often explored for their potential as imaging agents or as therapeutic leads, particularly in oncology.

The presence of a nitro group is a key feature of many hypoxia-selective compounds. In the low-oxygen environment characteristic of solid tumors, the nitro group can be enzymatically reduced to form reactive species that are toxic to cancer cells. The fluorine atom can serve as a reporter for non-invasive imaging techniques like ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI) or Positron Emission Tomography (PET), if a radioactive isotope of fluorine is used. Therefore, it is plausible that this compound could be investigated as a potential hypoxic cell cytotoxin or as a scaffold for the development of hypoxia-targeted imaging agents.

In in vitro studies, such a compound might be used to study the mechanisms of cellular response to hypoxic stress or to screen for new drug candidates that are effective in low-oxygen conditions. In in vivo animal models, a fluorinated nitrobenzylamine derivative could potentially be used to visualize hypoxic tumor regions or to assess the efficacy of therapies that target these regions. However, it is crucial to reiterate that these are potential applications based on the chemical structure, and specific research data for this compound in these roles is not currently available.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future synthetic strategies for 2-Fluoro-3-nitrobenzylamine and its derivatives will prioritize green chemistry principles. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable feedstocks. Research is anticipated to focus on catalytic routes that avoid stoichiometric reagents, particularly in the reduction of the nitro group or the formation of the benzylamine (B48309) moiety. The development of biocatalytic methods, using enzymes to perform key transformations, could offer unparalleled selectivity and environmental compatibility. Furthermore, exploring solvent-free or aqueous reaction conditions will be crucial for enhancing the sustainability profile of its synthesis.

Exploration of New Reaction Classes and Transformations Utilizing the Benzylamine Core

The benzylamine core of 2-Fluoro-3-nitrobenzylamine is a hub for chemical innovation. Future work will likely explore novel transformations beyond standard amide couplings or alkylations. This includes leveraging the amine for directing C-H activation reactions on the aromatic ring, enabling the introduction of new functional groups with high regioselectivity. The development of multicomponent reactions, where the benzylamine is one of several starting materials combined in a single step, will allow for the rapid generation of molecular complexity and the creation of diverse compound libraries for screening purposes. chemimpex.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. rsc.orgfu-berlin.de Integrating the synthesis of 2-Fluoro-3-nitrobenzylamine derivatives into flow chemistry systems offers significant advantages, including enhanced safety, improved reaction control, and higher throughput. nih.gov Flow reactors can safely handle hazardous reagents and intermediates often involved in nitration or fluorination reactions. nih.gov Automated platforms, driven by algorithms, can rapidly optimize reaction conditions and perform multistep syntheses, accelerating the discovery and development of new molecules derived from this benzylamine core. mit.educhemrxiv.org This approach facilitates the creation of large libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Chemistry for Benzylamine Synthesis

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Safety Handling of hazardous intermediates can be risky on a large scale. Enhanced safety due to small reactor volumes and better heat transfer. nih.gov
Scalability Often requires re-optimization for different scales. More straightforward scalability by extending run time or using larger reactors.
Reaction Control Less precise control over temperature, pressure, and mixing. Superior control over reaction parameters, leading to higher reproducibility. fu-berlin.de

| Throughput | Limited by reaction and workup times for each batch. | High throughput and potential for automated, continuous production. nih.gov |

Advanced Applications in Targeted Probe Development for Biological Systems

The unique electronic and structural features of 2-Fluoro-3-nitrobenzylamine make it an attractive scaffold for creating targeted probes for biological imaging and diagnostics. mdpi.com The fluorine atom can be used as a handle for introducing ¹⁸F for Positron Emission Tomography (PET) imaging. The nitro group, being electron-withdrawing and reducible, can be exploited to design probes that respond to hypoxic environments, which are characteristic of many tumors. Future research will focus on attaching this core to specific targeting moieties (e.g., peptides, antibodies) to direct the probe to particular cells or tissues, and incorporating fluorophores or other signaling units to create sophisticated tools for studying biological processes in real-time. mdpi.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of computational chemistry with experimental synthesis is becoming indispensable. Future research will heavily rely on computational tools to predict the reactivity of 2-Fluoro-3-nitrobenzylamine, model its interactions with biological targets, and design new derivatives with desired properties. Density Functional Theory (DFT) calculations can elucidate reaction mechanisms and predict spectroscopic properties, guiding experimental efforts. Virtual screening and molecular docking studies can identify promising drug candidates based on this scaffold, significantly reducing the time and cost associated with traditional trial-and-error approaches. This synergistic feedback loop between in silico design and empirical validation will accelerate innovation.

Addressing Challenges in Stereoselective Synthesis of Complex Derivatives

When the benzylamine core is incorporated into larger, more complex molecules, the creation of specific stereoisomers becomes critical, particularly for pharmaceutical applications. A significant challenge and future research direction lies in the development of stereoselective methods to synthesize chiral derivatives. This involves the use of chiral catalysts, auxiliaries, or organocatalytic approaches to control the three-dimensional arrangement of atoms. researchgate.net For instance, developing asymmetric reductions of precursor imines or stereoselective alkylations of the benzylamine nitrogen will be key to accessing enantiomerically pure compounds and understanding their differential biological activities.

Exploration of Photocleavable or Smart Release Applications

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group, capable of being cleaved by light to release a protected functional group. wikipedia.orgnih.gov This property opens up exciting avenues for "smart release" applications. The 2-fluoro-3-nitrobenzylamine core can be incorporated into larger molecules as a "caged" compound, where a biologically active substance is rendered inert until its release is triggered by a specific wavelength of light. nih.govupenn.edu This allows for precise spatial and temporal control over drug delivery or the activation of biological probes. nih.gov Future research will explore the fine-tuning of the photochemical properties by modifying the substitution on the aromatic ring to control the wavelength and efficiency of the cleavage process for applications in photopharmacology and materials science. nih.govupenn.edusemanticscholar.org

Table 2: Potential Photocleavable Applications

Application Area Mechanism of Action Potential Advantage
Drug Delivery A drug is attached to the benzylamine, rendering it inactive. UV light exposure at a target site cleaves the bond, releasing the active drug. upenn.edu Targeted therapy with reduced systemic side effects.
Tissue Engineering Bioactive molecules are tethered to a scaffold via the nitrobenzyl linker. Light is used to release them, guiding cell growth and differentiation. nih.gov Spatiotemporal control over the release of growth factors.

| Probe Activation | A fluorescent probe is "caged" by the nitrobenzyl group. Upon irradiation, the probe is released and becomes fluorescent, signaling a specific event. | "Light-up" probes for high-contrast biological imaging. |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-fluoro-3-nitrobenzylamine hydrochloride to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves sequential nitration and fluorination of benzylamine derivatives. For nitration, dissolve benzylamine in absolute ethanol and add concentrated HCl to form benzylamine hydrochloride (precursor stabilization) . Subsequent nitration at 0–5°C using a HNO₃/H₂SO₄ mixture prevents over-nitration. Fluorination can be achieved via nucleophilic substitution (e.g., KF in polar aprotic solvents like DMF at 80–100°C) . Key parameters:
  • Temperature control : Prevents decomposition of nitro groups.
  • Solvent selection : Ethanol for initial steps, DMF for fluorination.
  • Purification : Recrystallization from ethanol/water (1:3 ratio) yields >90% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic substitution patterns:
  • ¹H NMR : Look for meta-fluorine coupling (J = 8–10 Hz) and nitro group deshielding (δ 8.2–8.5 ppm) .
  • ¹³C NMR : Fluorine-coupled carbons (C-F, δ 110–125 ppm) and nitro group carbons (δ 145–150 ppm) .
    FT-IR : Bands at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1240 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How should researchers handle and store this compound to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the nitro group. Desiccate using silica gel to avoid moisture-induced degradation . Stability tests show >95% purity retention after 12 months under these conditions .

Advanced Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electrophilicity indices (e.g., Fukui functions) at the fluorine and nitro sites. For example:
  • B3LYP/6-311+G(d,p) : Predicts higher electrophilicity at the nitro group, favoring SNAr reactions .
    Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate models. Discrepancies may arise from solvent effects not fully captured in gas-phase calculations .

Q. What strategies resolve contradictions in reported NMR data for this compound across different studies?

  • Methodological Answer : Contradictions often stem from solvent-induced shifts or impurity overlaps . To resolve:
  • Standardize solvents : Use deuterated DMSO for consistent comparisons .
  • 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings .
  • Spiking experiments : Add authentic samples to confirm peak identities .

Q. How can competing side reactions (e.g., defluorination or nitro reduction) be suppressed during synthesis?

  • Methodological Answer :
  • Defluorination : Use anhydrous conditions and avoid strong bases (e.g., NaOH). Catalytic Pd/C with H₂ at low pressure (<1 atm) minimizes nitro reduction .
  • Nitro reduction : Replace H₂ with alternative reductants (e.g., NaBH₄/CuCl₂) for selective fluorination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.